3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile
Overview
Description
3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile is a heterocyclic compound that belongs to the class of chromene derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory properties . The unique structure of this compound, which includes a pyridine ring fused to a benzochromene core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile typically involves multi-component reactions. One common method is the reaction of salicylic aldehyde with malononitrile and pyridine derivatives under thermal or ultrasound activation conditions . The reaction can be carried out in various solvents such as isopropanol, ethanol, tetrahydrofuran, dioxane, or polyethylene glycol-400. The presence or absence of a catalyst can also influence the reaction outcome .
Industrial Production Methods
the principles of green chemistry, such as catalyst-free conditions and the use of environmentally benign solvents, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions often involve refluxing in solvents like ethanol or methanol .
Major Products
The major products formed from these reactions include various substituted chromene derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives such as:
- 2-amino-3-cyano-4H-chromen-4-yl derivatives
- 4,5-diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene derivatives
Uniqueness
What sets 3-amino-1-(pyridin-4-yl)-1H-benzo[f]chromene-2-carbonitrile apart is its unique combination of a pyridine ring and a benzochromene core, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
3-amino-1-pyridin-4-yl-1H-benzo[f]chromene-2-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c20-11-15-17(13-7-9-22-10-8-13)18-14-4-2-1-3-12(14)5-6-16(18)23-19(15)21/h1-10,17H,21H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVOBTDUVGTYJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(C(=C(O3)N)C#N)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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